3-(Aminomethyl)-5-fluorobenzoic acid
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Overview
Description
3-(Aminomethyl)-5-fluorobenzoic acid is an organic compound that features both an amino group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-fluorobenzoic acid typically involves the introduction of the amino group and the fluorine atom onto the benzoic acid ring. One common method is the nitration of 5-fluorobenzoic acid followed by reduction to introduce the amino group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-(Nitromethyl)-5-fluorobenzoic acid.
Reduction: Formation of 3-(Aminomethyl)-5-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzoic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
5-Fluorobenzoic acid:
3-(Aminomethyl)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and interactions.
Uniqueness
3-(Aminomethyl)-5-fluorobenzoic acid is unique due to the specific positioning of the amino group and the fluorine atom on the benzoic acid ring
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-(aminomethyl)-5-fluorobenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,4,10H2,(H,11,12) |
InChI Key |
JAATZHINXRQLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)CN |
Origin of Product |
United States |
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